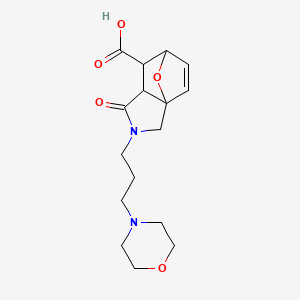

2-(3-Morpholin-4-ylpropyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid

Description

This compound (CAS: 1242912-32-8) is a bicyclic heterocyclic molecule featuring a fused isoindole-epoxide core with a morpholine-containing side chain. Its molecular formula is C₁₆H₂₂N₂O₅, and it has a molecular weight of 322.36 g/mol . The structure includes:

- A hexahydro-3a,6-epoxyisoindole scaffold, which introduces ring puckering and conformational rigidity.

- A carboxylic acid group at position 7, enabling salt formation and pH-dependent reactivity.

The compound is commercially available for R&D purposes, with bulk pricing ranging from \$515 (0.5g) to \$3,300 (25g) .

Properties

IUPAC Name |

3-(3-morpholin-4-ylpropyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O5/c19-14-13-12(15(20)21)11-2-3-16(13,23-11)10-18(14)5-1-4-17-6-8-22-9-7-17/h2-3,11-13H,1,4-10H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUKNQAYEDYLCKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCN2CC34C=CC(O3)C(C4C2=O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-Morpholin-4-ylpropyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid , also known as a derivative of the hexahydroisoindole family, has garnered attention for its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 439.56 g/mol. The structural features include a morpholine ring and an epoxyisoindole moiety which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C25H33N3O4 |

| Molecular Weight | 439.56 g/mol |

| InChI | InChI=1S/C25H33N3O4/... |

| InChIKey | JCUAKYNOPWFLHK-UHFFFAOYSA-N |

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit notable antimicrobial activity . For instance, in vitro studies have shown that certain analogs demonstrate significant inhibition against various bacterial strains. The structure-activity relationship suggests that modifications to the morpholine group can enhance lipophilicity and thus antimicrobial efficacy.

Cytotoxicity

In a study evaluating cytotoxic effects using the MTT assay on various cancer cell lines (MCF7 for breast cancer and A549 for lung cancer), the compound exhibited varied levels of cytotoxicity. The results highlighted that:

- MCF7 Cells : IC50 values ranged from 10 µM to 30 µM.

- A549 Cells : IC50 values were higher, indicating lower potency in lung cancer models.

These findings suggest that while the compound possesses cytotoxic properties, its effectiveness may vary significantly across different cell types.

Structure-Activity Relationship (SAR)

The SAR analysis revealed that:

- Morpholine Substitution : Variations in the morpholine substituent can lead to changes in biological activity. For example, increasing the hydrophobic character of the morpholine group typically enhances antimicrobial activity.

- Epoxy Group Presence : The epoxy functionality is critical for maintaining biological activity; compounds lacking this feature often show diminished effects.

Case Study 1: Antimycobacterial Activity

A study focused on a series of isoindole derivatives identified one particular analog with a morpholinyl substituent that showed promising antimycobacterial activity against Mycobacterium tuberculosis. The compound achieved a 72% inhibition rate at a concentration of 50 µM.

Case Study 2: Anticancer Activity

In another investigation targeting breast cancer cells, several derivatives were synthesized and tested for their ability to induce apoptosis. One derivative demonstrated significant induction of apoptosis in MCF7 cells at concentrations as low as 15 µM, suggesting potential for therapeutic development.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Differences

The following table summarizes key structural and functional differences between the target compound and analogs from the literature:

Key Observations:

Substituent Effects on Solubility: The morpholin-4-ylpropyl group in the target compound provides superior aqueous solubility compared to the methoxypropyl or cyclopentyl analogs, which are more lipophilic .

Conformational Rigidity :

Pharmacological and Physicochemical Properties

| Property | Target Compound | Phenyl Analog | Methoxypropyl Analog |

|---|---|---|---|

| LogP (Predicted) | ~1.2 | ~2.5 | ~1.8 |

| Hydrogen Bond Donors | 2 | 2 | 2 |

| Hydrogen Bond Acceptors | 6 | 5 | 5 |

| Topological Polar Surface Area (Ų) | 95 | 88 | 85 |

- The morpholine group increases the polar surface area of the target compound, suggesting improved membrane permeability compared to the phenyl analog but reduced blood-brain barrier penetration .

- The cyclopentyl analog (CAS: 1164538-84-4) has the highest LogP, making it suitable for lipid-rich environments but prone to metabolic oxidation .

Research Implications

- Drug Discovery : The target compound’s balance of solubility and rigidity makes it a candidate for protease inhibition or GPCR modulation, whereas phenyl/cyclopentyl analogs may target hydrophobic binding pockets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.